molecular formula C7H5ClF2O2S B180084 1-Chloro-4-(difluoromethanesulfonyl)benzene CAS No. 2488-53-1

1-Chloro-4-(difluoromethanesulfonyl)benzene

Cat. No. B180084
CAS RN: 2488-53-1
M. Wt: 226.63 g/mol
InChI Key: UWBPIDCZHSOMGG-UHFFFAOYSA-N
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Description

1-Chloro-4-(difluoromethanesulfonyl)benzene is a chemical compound with the CAS Number: 2488-53-1. It has a molecular weight of 226.63 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 1-chloro-4-[(difluoromethyl)sulfonyl]benzene . The InChI code is 1S/C7H5ClF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H .


Physical And Chemical Properties Analysis

This compound has a melting point of 66-67 degrees Celsius .

Scientific Research Applications

  • Crystallography and Molecular Structure : The molecule 4-chloro-N,N-bis(trifluoromethanesulfonyl)aniline, which is structurally related to 1-Chloro-4-(difluoromethanesulfonyl)benzene, exhibits unique crystallographic properties. This compound has been studied for its interesting molecular structure featuring non-crystallographic twofold symmetry, relevant in materials science and molecular engineering (Boechat et al., 2010).

  • Polymer Science for Fuel Cells : Research has demonstrated the use of sulfonated poly(ether sulfone)s, synthesized via nucleophilic substitution of compounds like 4,4′-dichlorodiphenylsulfone (closely related to 1-Chloro-4-(difluoromethanesulfonyl)benzene), for fuel cell applications. These polymers show promising properties for efficient proton conduction, crucial in energy conversion technologies (Matsumoto et al., 2009).

  • Molecular Synthesis and Interactions : The compound 4-Chloro-N-(4-chlorophenylsulfonyl)-N-(3-oxo-2,3-dihydro-1,2-benzisothiazol-2-yl)benzenesulfonamide, which shares structural similarity with 1-Chloro-4-(difluoromethanesulfonyl)benzene, has been studied for its molecular conformation and crystal packing. These studies provide insights into molecular interactions, which are valuable in chemical synthesis and materials science (Rizzoli et al., 2009).

  • Sulfonation Reactions in Organic Chemistry : Research on the sulfonation of various benzene derivatives, including those structurally related to 1-Chloro-4-(difluoromethanesulfonyl)benzene, has been conducted to understand the positional reactivity order. This is important in the field of organic synthesis, where sulfonation reactions play a critical role (Cerfontain et al., 1994).

  • Development of Proton Exchange Membranes : Studies have explored the synthesis of fluorinated sulfonated poly(arylene ether)s for use as proton exchange membranes. These materials, synthesized using reactions involving compounds like 4,4′-difluorodiphenylsulfone (related to 1-Chloro-4-(difluoromethanesulfonyl)benzene), show great potential in fuel cell technology due to their high conductivity and stability (Kim et al., 2020).

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-chloro-4-(difluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBPIDCZHSOMGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00304575
Record name 1-Chloro-4-(difluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(difluoromethanesulfonyl)benzene

CAS RN

2488-53-1
Record name 2488-53-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166341
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-4-(difluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00304575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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